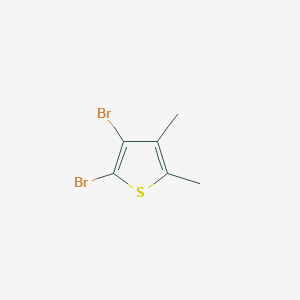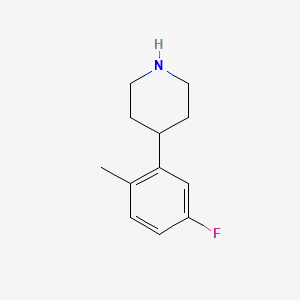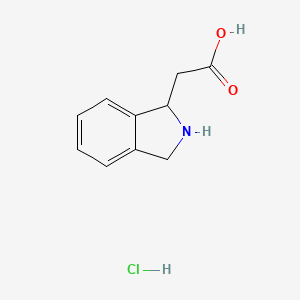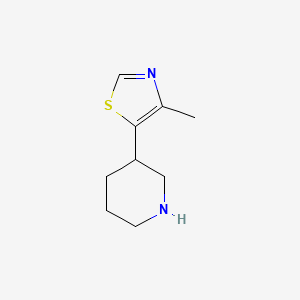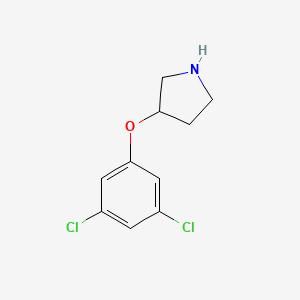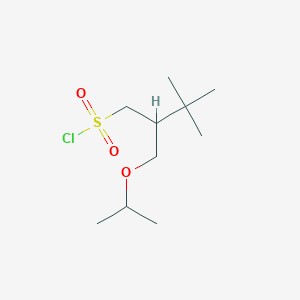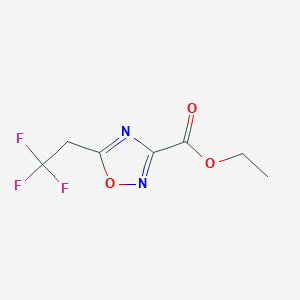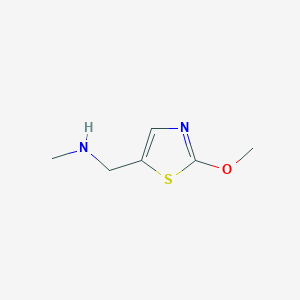![molecular formula C16H20N2O5 B13522913 [3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
[3-(Cbz-amino)propanoyl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Cbz-amino)propanoyl]-L-proline: is a compound that features a benzyl carbamate (Cbz) protecting group attached to an amino group, which is further linked to a proline residue. This compound is of interest in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cbz-amino)propanoyl]-L-proline typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine. The protected amino group is then coupled with L-proline using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, typically using catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the amide bond, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.
Reduction: Pd/C and hydrogen gas or zinc in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected amino acids.
Substitution: Various amide or ester derivatives.
科学的研究の応用
Chemistry: [3-(Cbz-amino)propanoyl]-L-proline is used in peptide synthesis as a protected amino acid derivative. It facilitates the formation of peptide bonds without unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its stability and ease of deprotection make it a valuable tool in these studies .
Medicine: The compound is explored for its potential in drug development, particularly in designing prodrugs that can be activated in vivo by removing the Cbz protecting group .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as an intermediate in the production of various bioactive compounds .
作用機序
The mechanism of action of [3-(Cbz-amino)propanoyl]-L-proline involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the controlled release of the active amino group. This selective deprotection is crucial in multi-step organic syntheses and peptide assembly .
類似化合物との比較
N-Boc-protected amino acids: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which is removed under acidic conditions.
N-Fmoc-protected amino acids: These compounds use 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group, which is removed under basic conditions.
Uniqueness: [3-(Cbz-amino)propanoyl]-L-proline is unique due to its stability under both acidic and basic conditions, making it versatile in various synthetic applications. The Cbz group is removed via catalytic hydrogenation, which is orthogonal to the deprotection methods of Boc and Fmoc groups .
特性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC名 |
1-[3-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O5/c19-14(18-10-4-7-13(18)15(20)21)8-9-17-16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,22)(H,20,21) |
InChIキー |
OMQXCDLYZLEOAR-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)CCNC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


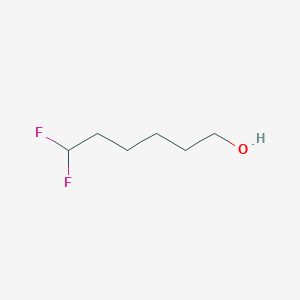
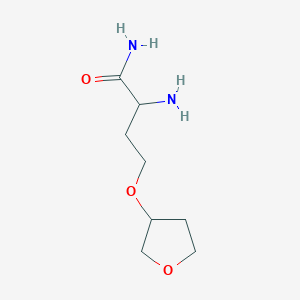
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
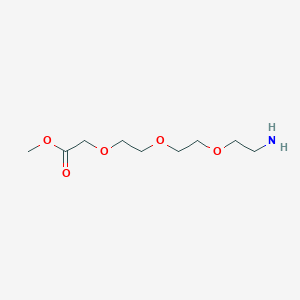
aminehydrochloride](/img/structure/B13522865.png)

